2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Description
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6-8(3-4-17-7(2)15)9(16)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPYSZPFFUMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate typically involves the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with formamide under acidic conditions to yield 5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine.
Introduction of the Ethyl Acetate Moiety: The next step involves the esterification of the triazolopyrimidine core with ethyl acetate. This can be accomplished using reagents such as ethyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Triazolopyrimidine Derivatives
Key Observations :
- Polarity and Solubility : The acetate ester (target compound) exhibits moderate polarity, balancing solubility in polar aprotic solvents (e.g., DMF) and lipid membranes. In contrast, the trifluoromethylbenzoate derivative (CAS 866137-39-5) has increased hydrophobicity due to the CF₃ group, favoring membrane permeability .
- Acidity: Propanoic acid derivatives (e.g., CAS 878441-48-6) are more acidic (predicted pKa ~2.8) than esters, making them suitable for ionic interactions in drug-target binding .
Key Observations :
- Microwave Synthesis : The target compound is efficiently synthesized via microwave-assisted cyclocondensation, reducing reaction time compared to conventional methods .
- Multicomponent Reactions : Derivatives with aryl groups (e.g., 5-phenyl-7-trimethoxyphenyl) require longer reaction times (16 h) in DMF but achieve moderate yields .
Table 3: Reported Bioactivities of Triazolopyrimidine Analogues
Key Observations :
- Antibacterial Activity: Derivatives with benzylamino and chlorophenyl groups (e.g., D481-0042 and D481-0088) show activity against Gram-negative bacteria, likely via phosphopantetheine adenylyltransferase inhibition .
- Structural Insights : The planarity of the triazolopyrimidine core (dihedral angle ~87° with aromatic rings) facilitates π-π stacking in enzyme binding pockets, as observed in crystallographic studies .
Biological Activity
The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is a derivative of triazolopyrimidine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₈H₈N₄O₃
- Molecular Weight : 196.18 g/mol
- CAS Number : 860611-12-7
Anticancer Properties
Recent studies have indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. The structure of this compound allows for interaction with various biological targets involved in cancer progression.
- Mechanism of Action :
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that triazolopyrimidine derivatives may possess antimicrobial effects.
- Antibacterial Studies :
Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of various triazolopyrimidine derivatives highlighted the promising anticancer activity of compounds similar to this compound. The research included:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 15.0 | Plk1 |
| Compound B | 12.0 | Plk1 |
| 2-(5-Methyl...) | 10.0 | Plk1 |
This table illustrates the comparative efficacy of related compounds against Plk1 .
Study 2: SAR Analysis
An investigation into the SAR of triazolopyrimidine derivatives revealed that modifications at specific positions significantly influenced their biological activity. The study found that:
- Substituents at the 5-position of the triazole ring enhanced binding affinity to Plk1.
Q & A
Q. Advanced
- Complementary 2D NMR : HSQC and HMBC correlations map connectivity between protons and carbons, distinguishing isomers (e.g., resolving 5-methyl vs. 7-methyl substitution) .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., methyl (7-oxo-2-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidin-5-yl)acetate, C14H12N4O3) to validate spectral assignments .
- Computational modeling : DFT calculations predict NMR shifts and optimize crystal packing models .
What biological activities are associated with triazolopyrimidine derivatives?
Basic
These compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions with the triazole ring .
- Anticancer potential : Induction of apoptosis in cancer cell lines (IC50 values <10 μM for derivatives with hydroxyl or halogen substituents) .
- Anti-inflammatory effects : Modulation of COX-2 and TNF-α pathways, as seen in ethyl 7-(3-hydroxyphenyl) derivatives .
What methodologies are used to study structure-activity relationships (SAR) in these compounds?
Q. Advanced
- Molecular docking : Simulations with targets like phosphopantetheine adenylyltransferase (CoaD) reveal binding modes, e.g., hydrophobic interactions with the triazole core and hydrogen bonding with acetate groups .
- Enzyme inhibition assays : Measure IC50 values against specific targets (e.g., acetylcholinesterase for Alzheimer’s research) .
- Substituent variation : Systematic replacement of the ethyl acetate group with bulkier esters (e.g., propyl or benzyl) to assess steric effects on activity .
What catalysts improve synthesis efficiency for this compound?
Q. Basic
- Heterogeneous catalysts : APTS enhances yield (up to 88%) and reduces reaction time (4–6 hours vs. 12+ hours without catalyst) .
- Green catalysts : ZnO nanoparticles or montmorillonite K10 under solvent-free conditions minimize waste .
- Continuous flow reactors : Improve scalability and reproducibility for multi-step syntheses .
How can reaction conditions be optimized for scalability?
Q. Advanced
- Flow chemistry : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves heat transfer in exothermic steps .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, catalyst loading, solvent ratio) maximizes yield (e.g., from 70% to 92%) .
- In-line purification : Integration of scavenger resins or membrane filtration removes byproducts during continuous synthesis .
What structural features influence the compound’s reactivity and stability?
Q. Basic
- Electron-withdrawing groups (e.g., oxo at C7) increase electrophilicity at C6, facilitating nucleophilic substitutions .
- Ethyl acetate side chain : Enhances solubility in polar solvents (logP ~1.5) and serves as a leaving group in prodrug designs .
- Hydrogen bonding networks : Stabilize the 4,7-dihydro tautomer, as confirmed by X-ray data .
How do substituents affect pharmacological activity?
Q. Advanced
- Halogen substituents : Bromine at C3 (e.g., in ethyl 7-(3-bromophenyl) derivatives) increases antibacterial potency (MIC 2 μg/mL vs. 8 μg/mL for non-halogenated analogues) .
- Hydroxyl groups : Improve water solubility (e.g., 7-(3-hydroxyphenyl) derivatives) but may reduce metabolic stability .
- Amino vs. methyl groups : Amino substitution at C5 enhances enzyme inhibition (e.g., IC50 0.5 μM vs. 2.1 μM for methyl) by forming additional hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
